{5-[(6-methyl-1,3-benzodioxol-5-yl)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}acetic acid
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Description
The compound appears to contain a benzodioxole moiety, which is a heterocyclic compound containing a methylenedioxy functional group . It’s a colorless liquid and many related compounds containing the methylenedioxyphenyl group are bioactive, and thus are found in pesticides and pharmaceuticals .
Molecular Structure Analysis
The molecular structure of a compound can be determined using various techniques such as X-ray crystallography and NMR spectroscopy. Unfortunately, without specific data on this compound, I can’t provide a detailed analysis.Physical and Chemical Properties Analysis
The physical and chemical properties of a compound can be determined through various experimental methods. Some properties that might be of interest include melting point, boiling point, solubility, and reactivity. For benzodioxole, it has a density of 1.064 g/cm³ and a boiling point of 172–173 °C .Mechanism of Action
Future Directions
Properties
IUPAC Name |
2-[(5E)-5-[(6-methyl-1,3-benzodioxol-5-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO5S2/c1-7-2-9-10(20-6-19-9)3-8(7)4-11-13(18)15(5-12(16)17)14(21)22-11/h2-4H,5-6H2,1H3,(H,16,17)/b11-4+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFGUTCFDVZSLKT-NYYWCZLTSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C=C3C(=O)N(C(=S)S3)CC(=O)O)OCO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C(C=C1/C=C/3\C(=O)N(C(=S)S3)CC(=O)O)OCO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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